![molecular formula C10H12BrN B2663975 3-(2-Bromophenyl)cyclobutan-1-amine CAS No. 1156289-16-5](/img/structure/B2663975.png)
3-(2-Bromophenyl)cyclobutan-1-amine
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Overview
Description
“3-(2-Bromophenyl)cyclobutan-1-amine” is a chemical compound . It is also known as "1-(3-Bromophenyl)cyclobutan-1-amine" . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromophenyl)cyclobutan-1-amine” can be represented by the formula C10H12BrN . The InChI code for this compound is 1S/C10H12BrN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8 .Physical And Chemical Properties Analysis
The compound “3-(2-Bromophenyl)cyclobutan-1-amine” has a molecular weight of 226.12 . It is a solid at room temperature .Scientific Research Applications
Palladium-Catalyzed C-C Bond Formation
Research by Matsuda et al. (2008) highlighted the utility of cyclobutanones in palladium-catalyzed reactions with aryl bromides to produce arylated benzolactones. This process involves carbon-carbon bond cleavage and formation, demonstrating the potential of cyclobutane derivatives in complex molecular synthesis (Matsuda, Shigeno, & Murakami, 2008).
VLA-4 Antagonists Synthesis
Brand et al. (2003) discovered that 3-aminocyclobut-2-en-1-ones, prepared from cyclobuta-1,3-diones and a phenylalanine-derived primary amine, serve as potent antagonists of VLA-4. This finding is significant for medicinal chemistry, showcasing the role of cyclobutane derivatives in developing therapeutic agents (Brand, de Candole, & Brown, 2003).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Meyer and Metzger (2003) utilized ESI-MS to investigate radical cation chain reactions in solution, demonstrating the detection of transient radical cations. This application underscores the analytical utility of cyclobutane derivatives in studying reaction mechanisms (Meyer & Metzger, 2003).
Cation Radical Polymerization
Bauld et al. (1996) explored the cation radical polymerization mechanism, converting monomers to cyclobutane polymers. This innovative approach to polymerization highlights the versatility of cyclobutane derivatives in materials science (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Synthesis of Amines
Gajare et al. (2004) reported the use of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides, showcasing the synthesis of secondary and tertiary amines. This study highlights the role of cyclobutane derivatives in facilitating amination reactions, crucial for producing various organic compounds (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Safety and Hazards
The compound “3-(2-Bromophenyl)cyclobutan-1-amine” is classified under the GHS07 category, indicating that it can be harmful . It has hazard statements H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound should be stored at 4°C and protected from light .
properties
IUPAC Name |
3-(2-bromophenyl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHKYTUWGMIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)cyclobutan-1-amine | |
CAS RN |
1156289-16-5 |
Source
|
Record name | 3-(2-bromophenyl)cyclobutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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